molecular formula C9H9ClN2O B1365002 N-(2-chloropyridin-3-yl)cyclopropanecarboxamide CAS No. 519146-70-4

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide

Cat. No.: B1365002
CAS No.: 519146-70-4
M. Wt: 196.63 g/mol
InChI Key: IJFLBOULCFYVKB-UHFFFAOYSA-N
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Description

N-(2-Chloropyridin-3-yl)cyclopropanecarboxamide (CAS 519146-70-4) is a high-purity chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a cyclopropanecarboxamide moiety linked to a 2-chloropyridin-3-yl group, a structural motif of significant interest in the development of novel therapeutic agents . This intermediate is primarily utilized in the synthesis of more complex molecules targeting protein kinases. Specifically, derivatives of cyclopropanecarboxamide have been identified as key scaffolds in the development of type II c-Met (Mesenchymal-epithelial transition factor) kinase inhibitors . c-Met is a receptor tyrosine kinase whose aberrant signaling is implicated in the proliferation, invasion, and metastasis of various human cancers, making it a prominent target in oncology research . In these inhibitors, the rigid, strained cyclopropane ring contributes to binding affinity and metabolic stability by enforcing a specific molecular conformation that optimally fits the hydrophobic pocket of the enzyme . Researchers value this compound for its versatility in synthetic pathways. The chloropyridine group serves as an excellent synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the rapid exploration of structure-activity relationships (SAR) . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information .

Properties

IUPAC Name

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-8-7(2-1-5-11-8)12-9(13)6-3-4-6/h1-2,5-6H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFLBOULCFYVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401556
Record name N-(2-chloropyridin-3-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519146-70-4
Record name N-(2-chloropyridin-3-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves:

  • Preparation of a 4-chloro-2-amino-3-nitropyridine intermediate.
  • Conversion of the amino group to a reactive intermediate (e.g., via diazotization).
  • Introduction of the cyclopropanecarboxamide moiety by reaction with cyclopropanecarbonyl chloride or in situ generated cyclopropanecarbonyl chloride.
  • Purification steps involving extraction, drying, and recrystallization to yield the pure product.

Detailed Stepwise Preparation

Step Reaction Description Reagents/Conditions Notes
1 Nitration of 4-chloro-2-aminopyridine Nitrating mixture (HNO3/H2SO4) Forms 4-chloro-2-amino-3-nitropyridine
2 Diazotization and hydrolysis Sodium nitrite, HCl, 0–5°C then 60–80°C Converts amino group to hydroxyl, forming 4-chloro-3-nitropyridin-2-ol
3 Chlorination Phosphorous oxychloride (POCl3), base Converts hydroxyl to chloro group, yielding 2,4-dichloro-3-nitropyridine
4 Selective substitution at para position Sodium acetate or cesium carbonate, polar protic solvent (e.g., DMF) Forms 2-chloro-3-nitropyridin-4-ol
5 Amide formation Cyclopropanecarbonyl chloride (or generated in situ), chlorinated solvent (dichloromethane), base (triethylamine) Yields N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide
6 Reduction (if needed) Appropriate reducing agent To convert nitro to amino if required for final product

Preparation of Cyclopropanecarbonyl Chloride (Key Reagent)

  • Cyclopropanecarboxylic acid is converted to cyclopropanecarbonyl chloride by reaction with oxalyl chloride, thionyl chloride, phosphorus oxychloride, or phosphorus pentachloride in chlorinated solvents at low temperatures (-10 to 30°C).

Representative Experimental Procedure

  • 4-Chloro-2-amino-3-nitropyridine (5 g) is dissolved in dichloromethane (150 mL) and cooled to -10°C.
  • A solution of cyclopropanecarbonyl chloride (15 g in 75 mL dichloromethane) is added at -10°C.
  • Triethylamine (4 mL in 75 mL dichloromethane) is added to the mixture, and stirring continues for 30 minutes at -10°C.
  • The temperature is gradually raised to 25–35°C and maintained for 5–6 hours.
  • After reaction completion, water is added, and the organic layer is separated and washed.
  • The organic phase is dried over anhydrous sodium sulfate, solvent removed under reduced pressure.
  • The residue is treated with ethyl acetate, stirred, cooled, filtered, and dried to yield the pure N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide.

Alternative In Situ Generation of Cyclopropanecarbonyl Chloride

  • Cyclopropanecarboxylic acid is dissolved in dichloromethane with a catalytic amount of dimethylformamide.
  • Oxalyl chloride is added at 25–35°C, stirred for 2 hours, then cooled to -10°C.
  • This solution is used directly for the amidation step with the amino nitropyridine derivative at low temperature, followed by base addition and workup as above.

Analytical and Research Findings

  • The reaction sequence is well-defined with high specificity for substitution positions on the pyridine ring.
  • Use of triethylamine as a base and dichloromethane as solvent is preferred for optimal yields.
  • Temperature control is critical during the addition of cyclopropanecarbonyl chloride to prevent side reactions.
  • The final product is isolated by recrystallization from ethyl acetate, providing high purity.
  • Computational studies on related cyclopropanecarboxamide derivatives reveal conformational flexibility affecting reactivity, which may influence reaction optimization.

Summary Table of Key Reaction Parameters

Parameter Preferred Condition Comments
Nitration HNO3/H2SO4 mixture Controlled temperature to avoid over-nitration
Diazotization NaNO2/HCl, 0–5°C Followed by hydrolysis at 60–80°C
Chlorination POCl3, base (e.g., pyridine) Converts hydroxyl to chloro
Amidation solvent Dichloromethane Chlorinated solvents preferred
Amidation base Triethylamine Efficient scavenger of HCl
Amidation temperature -10 to 35°C Gradual warming after initial low temp addition
Workup Water washing, drying over Na2SO4 Removes impurities and solvents
Purification Recrystallization from ethyl acetate Yields pure solid product

Chemical Reactions Analysis

Types of Reactions

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted pyridines.

    Oxidation: Products include N-oxides.

    Reduction: Products include amines.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate
N-(2-chloropyridin-3-yl)cyclopropanecarboxamide serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties.

Reactivity
The compound can undergo several chemical reactions:

  • Substitution Reactions : The chlorine atom on the pyridine ring can be replaced by other nucleophiles, leading to a variety of substituted pyridines.
  • Oxidation and Reduction : this compound can be oxidized to form N-oxides or reduced to yield amines, broadening its utility in synthetic chemistry.

Biological Applications

Biological Activity
Research has indicated that this compound may exhibit biological activity relevant to pharmacology. It has been investigated for its interactions with various biomolecules, potentially influencing cellular pathways and biological processes.

Inhibitory Effects
Studies have focused on the compound's ability to inhibit specific kinases, such as Mer kinase, which is implicated in several cancers. For instance, small molecule inhibitors derived from similar structures have shown promise in inhibiting Mer phosphorylation in tumor cells, suggesting a potential therapeutic application for compounds like this compound .

Medicinal Applications

Therapeutic Potential
The compound is being explored for its therapeutic properties. Although specific applications are still under investigation, its structural characteristics suggest potential use in treating various diseases, particularly those related to abnormal kinase activity .

Case Studies
Several case studies highlight the efficacy of compounds similar to this compound in clinical settings:

  • Cancer Treatment : Inhibitors targeting Mer kinase have demonstrated significant anti-tumor effects in preclinical models. For example, UNC1062, a related compound, showed potent inhibition of Mer activity and subsequent tumor growth suppression in cell lines derived from non-small cell lung cancer and leukemia .

Data Table: Summary of Applications

Application Area Details
Chemical Synthesis Intermediate for complex molecule synthesis; undergoes substitution, oxidation, and reduction reactions.
Biological Research Investigated for interactions with biomolecules; potential inhibitor of Mer kinase involved in cancer.
Medicinal Use Explored for therapeutic properties; ongoing research into cancer treatment applications.

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-chloropyridin-3-yl)cyclopropanecarboxamide with its structural analogs, focusing on molecular features, synthesis, and biological activities.

Pyridinyl-Substituted Cyclopropanecarboxamides

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference
N-(4-(4-Cyanophenyl)pyridin-2-yl)cyclopropanecarboxamide (22) C₁₆H₁₂N₄O 265.26 4-Cyanophenyl on pyridine GSK-3β/IKK2 dual inhibitor (IC₅₀: nM range)
N-(4-(3-Cyanophenyl)pyridin-2-yl)cyclopropanecarboxamide (23) C₁₆H₁₂N₄O 265.26 3-Cyanophenyl on pyridine Similar kinase inhibition profile to 22
N-(6-Cyano-[3,4'-bipyridin]-2'-yl)cyclopropanecarboxamide (24) C₁₅H₁₂N₄O 265.26 Bipyridine with cyano group Enhanced solubility and binding affinity
This compound (Target) C₉H₈ClN₂O ~198.63* 2-Chloro on pyridine Hypothesized kinase/pesticide activity

*Note: Molecular weight estimated based on structural similarity.

  • Structural Insights: The position of substituents on the pyridine ring significantly impacts activity. For instance, compound 22 (4-cyanophenyl) exhibits stronger kinase inhibition than 23 (3-cyanophenyl), likely due to improved π-π stacking in the ATP-binding pocket .

Non-Pyridinyl Cyclopropanecarboxamides

Compound Name Molecular Formula Molecular Weight Key Substituents Application Reference
N-(3-Chlorophenyl)-N-(2-oxotetrahydro-3-furanyl)cyclopropanecarboxamide (Cyprofuram) C₁₅H₁₅ClN₂O₂ 296.74 Chlorophenyl and tetrahydrofuran Herbicide (disrupts lipid synthesis)
Tozasertib Lactate (VX-680) C₂₃H₂₈N₈OS·xC₃H₆O₃ 464.59 (base) Piperazinyl and pyrimidinyl groups Antineoplastic (Aurora kinase inhibitor)
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide C₁₃H₁₅N₂O₂ 247.28 Hydroxyiminoethyl and methoxyphenyl Structural model for catalytic studies
  • Tozasertib highlights the importance of additional heterocyclic moieties (e.g., pyrimidine) for anticancer activity, a feature absent in the target compound but relevant for scaffold diversification .

Biological Activity

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C9H9ClN2OC_9H_9ClN_2O and a molecular weight of 196.64 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its synthesis typically involves the reaction of 2-chloropyridine-3-carboxylic acid with cyclopropanecarbonyl chloride, facilitated by a base such as triethylamine under anhydrous conditions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially inhibiting or modulating their activity. Ongoing research aims to elucidate the specific pathways and molecular targets involved in its action.

Pharmacological Applications

Research indicates that this compound may possess therapeutic properties. It has been investigated for its potential as an inhibitor in various biological contexts, including cancer treatment and neuropharmacology. For instance, compounds derived from similar structures have shown promise in inhibiting Mer kinase, which is implicated in several human cancers .

Case Studies and Research Findings

  • Inhibition of Mer Kinase : A study highlighted the discovery of small molecule inhibitors targeting Mer kinase, with compounds exhibiting IC50 values in the low nanomolar range. This suggests that derivatives or analogs of this compound could similarly inhibit Mer activity, offering potential for therapeutic applications against cancers such as acute lymphoblastic leukemia and non-small cell lung cancer .
  • Antitumor Activity : Another investigation into related pyridine derivatives revealed significant antiproliferative effects against gastric cancer cells. Compounds demonstrated IC50 values comparable to established controls, indicating that this compound may also exhibit similar antitumor properties .
  • Insecticidal Properties : Research into related compounds has shown that modifications to the pyridine structure can lead to varying degrees of insecticidal activity. This suggests potential applications in agricultural chemistry, where such compounds could be developed as insecticides targeting specific pests .

Data Table: Summary of Biological Activities

Activity Target IC50 Value Reference
Mer Kinase InhibitionMer Kinase1.1 nM
Antitumor ActivityGastric Cancer Cells2.3 µM
Insecticidal ActivityVarious Insect SpeciesVaries (100% at 2 µg/mL)

Q & A

Q. What are the standard synthetic routes for N-(2-chloropyridin-3-yl)cyclopropanecarboxamide, and how is structural confirmation performed?

Methodological Answer: The compound is typically synthesized via amide coupling between cyclopropanecarboxylic acid derivatives and substituted 2-chloropyridin-3-amine. For example, analogous cyclopropanecarboxamide derivatives are prepared using general procedures for amide bond formation (e.g., EDC/HOBt coupling) followed by purification via column chromatography . Structural confirmation involves:

  • X-ray crystallography to resolve bond lengths and angles (e.g., mean C–C bond length = 0.003 Å in related cyclopropane derivatives) .
  • 1H NMR to verify substituent integration and coupling patterns (e.g., cyclopropane protons appear as distinct multiplet signals at δ 1.2–1.8 ppm) .
  • Mass spectrometry (ESI-MS) to confirm molecular weight (e.g., [M+1]⁺ ion at m/z 352.2 for analogous compounds) .

Q. What are the primary biological targets of this compound in early-stage research?

Methodological Answer: Initial screening focuses on:

  • Kinase inhibition : The scaffold is evaluated against kinases like GSK-3β and IKK2 using in vitro enzymatic assays. IC₅₀ values in the nanomolar range (e.g., 10–50 nM) indicate potency .
  • Pesticidal activity : Bioassays assess efficacy against fungal pathogens (e.g., Botrytis cinerea) via mycelial growth inhibition tests (e.g., EC₅₀ < 1 ppm) .
  • Target validation : RNA interference (RNAi) or CRISPR-Cas9 knockout models confirm target relevance in cellular contexts .

Advanced Research Questions

Q. How can researchers design experiments to evaluate dual kinase inhibition using the this compound scaffold?

Methodological Answer:

  • Compound library synthesis : Introduce substituents at the pyridine and cyclopropane moieties (e.g., halogenation, alkylation) to modulate steric and electronic effects .
  • Kinase profiling : Use high-throughput screening (HTS) against kinase panels (e.g., 100+ kinases) to identify selectivity. For example:
KinaseIC₅₀ (nM)Selectivity Ratio vs. Off-Targets
GSK-3β12>100 (vs. CDK2)
IKK228>50 (vs. JAK3)

Data adapted from kinase inhibition studies in .

  • Cellular assays : Measure downstream biomarkers (e.g., β-catenin phosphorylation for GSK-3β) in HEK293 or cancer cell lines .

Q. How can contradictory data on pesticidal vs. kinase-inhibitory activities be reconciled in mechanism-of-action studies?

Methodological Answer:

  • Comparative structural analysis : Overlay crystallographic data of pesticidal (e.g., cyprofuram ) and kinase-inhibitory derivatives to identify divergent binding motifs.
  • Proteomic profiling : Use affinity chromatography with immobilized derivatives to capture interacting proteins in both fungal and mammalian systems .
  • Metabolic studies : Track compound distribution in plant vs. mammalian models using radiolabeled analogs (e.g., ¹⁴C-labeled cyclopropane) .

Q. What methodological considerations are critical for crystallographic analysis of this compound derivatives?

Methodological Answer:

  • Crystal growth : Optimize solvent systems (e.g., ethanol/water mixtures) and slow evaporation to obtain high-quality single crystals .
  • Data collection : Use low-temperature (113 K) X-ray diffraction to minimize thermal disorder. Key parameters include:
  • R factor < 0.06 for reliability .
  • Data-to-parameter ratio > 15 to avoid overfitting .
    • Disorder modeling : Apply restraints for flexible groups (e.g., chloropyridine rings) during refinement .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across pesticidal and therapeutic studies?

Methodological Answer:

  • Dose-response reevaluation : Test compounds at overlapping concentration ranges (e.g., 0.1–100 µM) in both pesticidal and kinase assays .
  • Species-specific assays : Compare activity in fungal (e.g., Fusarium spp.) vs. mammalian cell lines to identify taxon-selective mechanisms .
  • Computational docking : Use molecular dynamics simulations to predict binding poses in divergent targets (e.g., fungal cytochrome bc₁ vs. human kinases) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(2-chloropyridin-3-yl)cyclopropanecarboxamide
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N-(2-chloropyridin-3-yl)cyclopropanecarboxamide

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